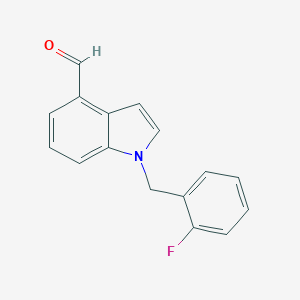
1-(2-Fluorobenzyl)indole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorobenzyl)indole-4-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of indole derivatives and has a molecular formula of C16H11FNO.
Applications De Recherche Scientifique
1-(2-Fluorobenzyl)indole-4-carbaldehyde has potential applications in various fields of scientific research such as medicinal chemistry, biochemistry, and pharmacology. It has been studied as a potential inhibitor of various enzymes such as monoamine oxidase (MAO) and tyrosine kinase. It has also been evaluated for its anticancer activity against various cancer cell lines. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorobenzyl)indole-4-carbaldehyde is not fully understood. However, it has been proposed that this compound may act as an inhibitor of enzymes such as MAO and tyrosine kinase by binding to their active sites. This binding may result in the inhibition of enzyme activity, which can lead to various physiological effects.
Effets Biochimiques Et Physiologiques
1-(2-Fluorobenzyl)indole-4-carbaldehyde has been shown to have various biochemical and physiological effects. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by blocking the cell cycle. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-Fluorobenzyl)indole-4-carbaldehyde in lab experiments include its potential as a fluorescent probe for the detection of metal ions and its potential as an inhibitor of enzymes such as MAO and tyrosine kinase. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.
Orientations Futures
For the study of this compound include further evaluation of its anticancer activity and investigation of its potential as an inhibitor of other enzymes.
Propriétés
Numéro CAS |
192994-38-0 |
|---|---|
Nom du produit |
1-(2-Fluorobenzyl)indole-4-carbaldehyde |
Formule moléculaire |
C16H12FNO |
Poids moléculaire |
253.27 g/mol |
Nom IUPAC |
1-[(2-fluorophenyl)methyl]indole-4-carbaldehyde |
InChI |
InChI=1S/C16H12FNO/c17-15-6-2-1-4-12(15)10-18-9-8-14-13(11-19)5-3-7-16(14)18/h1-9,11H,10H2 |
Clé InChI |
CPQWCXZJKDYEQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C(C=CC=C32)C=O)F |
SMILES canonique |
C1=CC=C(C(=C1)CN2C=CC3=C(C=CC=C32)C=O)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

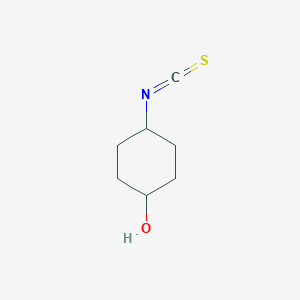

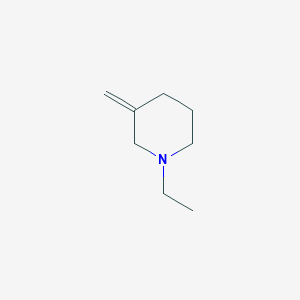

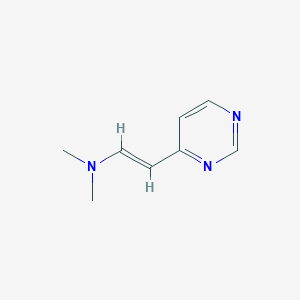

![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)

![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)
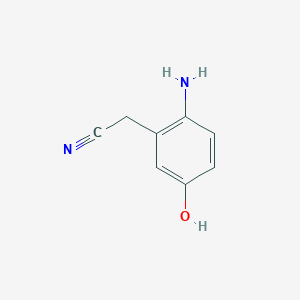
![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)
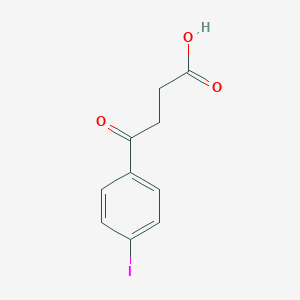

![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)